FAAH Inhibitory Potency: Pyridin-3-yl Oxadiazole vs. Pyridin-2-yl Oxadiazole Congener
In a patent series of 1,2,4-oxadiazole FAAH inhibitors, the pyridin-3-yl substituted analogue (structurally encompassing the core of CAS 1396865-05-6) exhibited an IC50 of 0.82 nM against rat FAAH, whereas the corresponding pyridin-2-yl regioisomer showed an IC50 of 4.7 nM under comparable assay conditions [1]. This represents a >5-fold potency advantage for the pyridin-3-yl orientation. The data are extracted from a patent specifically claiming 3-(pyridin-3-yl)-1,2,4-oxadiazole FAAH inhibitors [1].
| Evidence Dimension | FAAH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.82 nM (rat FAAH, pyridin-3-yl-1,2,4-oxadiazole core matched to CAS 1396865-05-6) |
| Comparator Or Baseline | Pyridin-2-yl-1,2,4-oxadiazole analogue: IC50 = 4.7 nM (rat FAAH) |
| Quantified Difference | 5.7-fold greater potency for the pyridin-3-yl isomer |
| Conditions | Rat FAAH enzyme assay; [3H]anandamide substrate; preincubation 60 min; liquid scintillation counting |
Why This Matters
The >5-fold potency differential demonstrates that the pyridin-3-yl substitution pattern—unique to CAS 1396865-05-6 among common α-ketoheterocycle FAAH inhibitors—is not a silent structural variation but a meaningful driver of target engagement, directly impacting the concentration required for enzyme inhibition in vitro.
- [1] Scripps Research Institute. Oxadiazole ketone inhibitors of fatty acid amide hydrolase. US Patent 9,169,224 B2, October 27, 2015. (Data for pyridin-3-yl and pyridin-2-yl oxadiazole IC50 values extracted from BindingDB entry BDBM50436356 / CHEMBL2396702 and related patent compounds.) View Source
